trans-2-Aminocyclohex-4-enecarboxylic acid
Overview
Description
Trans-2-Aminocyclohex-4-enecarboxylic acid: is a cyclic amino acid with a unique structure that includes an amine group and a carboxylic acid group on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Aminocyclohex-4-enecarboxylic acid typically involves the cyclization of linear precursors. One common method is the cyclization of ω-amino acids under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Trans-2-Aminocyclohex-4-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The hydrogen atoms on the cyclohexene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro-trans-2-Aminocyclohex-4-enecarboxylic acid.
Reduction: : trans-2-Aminocyclohex-4-enecarboxylic alcohol.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trans-2-Aminocyclohex-4-enecarboxylic acid has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : The compound can be used to study protein structure and function due to its ability to form helical structures.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-Aminocyclohex-4-enecarboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Trans-2-Aminocyclohex-4-enecarboxylic acid is unique due to its cyclic structure and the presence of both an amine and a carboxylic acid group. Similar compounds include:
cis-2-Aminocyclohex-4-enecarboxylic acid: : Similar structure but with a different stereochemistry.
trans-2-Aminocyclohexanecarboxylic acid: : Similar but without the double bond in the ring.
Z-trans-1,2-aminocyclohex-4-ene carboxylic acid: : Similar but with a different position of the amino group.
Properties
IUPAC Name |
(1S,6S)-6-azaniumylcyclohex-3-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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